

Clinical Efficacy and Safety Profile of Amtolmetin Guacil

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amtolmetin Guacil

CAS No.: 87344-05-6

Cat. No.: S578830

Get Quote

The table below summarizes the key findings from clinical studies and meta-analyses regarding AMG's performance.

Aspect	Compared NSAIDs	Key Findings	Source & Study Details
General Efficacy & GI Tolerability	Diclofenac, Flurbiprofen, Ibuprofen, Indomethacin, Naproxen [1]	Showed similar anti-inflammatory activity but less gastrotoxicity in endoscopic evaluation [1].	Source: Meta-analysis of 18 RCTs [2]. Method: Analysis of predefined endpoints (incidence of GI adverse effects, drug withdrawal, endoscopic lesions).
GI Tolerability (Meta-Analysis)	Various established NSAIDs (pooled) [2]	Overall odds ratio (OR) of GI adverse effects: 0.2 (95% CI: 0.1 to 0.3). OR for severe endoscopic lesions: 0.3 (95% CI: 0.1 to 0.7) [2].	Source: Meta-analysis of 18 RCTs [2]. Method: Analysis of predefined endpoints (incidence of GI adverse effects, drug withdrawal, endoscopic lesions).
Cardiorenal Safety (Network Meta-Analysis)	Celecoxib, Ibuprofen, Naproxen, Rofecoxib, et al. [3] [4]	AMG was identified as relatively safer concerning cardiorenal adverse events. Ibuprofen had the highest incidence of hypertension, Rofecoxib for renal events [3] [4].	Source: Network meta-analysis (20 RCTs, 144,957 patients) [3] [4]. Method: Bayesian network meta-analysis comparing incidence of hypertension, renal, and cardiovascular events.
Long-Term Use (Observational Study)	Not compared	In a 9-month study on OA and RA patients, AMG showed a significant decrease in pain intensity from baseline with good tolerability [5].	Source: Russian observational AURORA study [5]. Method: 9-month observational

study evaluating pain intensity and safety. | | **Cost-Benefit Profile** | Diclofenac, Indomethacin, Piroxicam, Tolmetin [6] | Using AMG resulted in **cost savings** due to reduced management of GI lesions. Savings over 30 days vs. Diclofenac: €380 to €1,705 [6]. | **Source:** Cost-benefit analysis model [6]. **Method:** Modeling costs of managing GI lesions based on clinical trial GI tolerability data. |

Proposed Mechanisms for Favorable GI Profile

The improved gastrointestinal tolerability of AMG is not merely a statistical finding but is supported by proposed physiological mechanisms:

- **Prodrug Nature:** AMG is a **non-acidic prodrug** of tolmetin. This structure is thought to contribute to its improved gastric tolerability [1] [7].
- **Nitric Oxide Mediation:** Research suggests that a key mechanism for AMG's gastroprotective effect is its ability to facilitate the **local production of nitric oxide (NO)**. NO is a compound that helps maintain gastric mucosal blood flow and integrity, which can counteract the damaging effects of prostaglandin inhibition caused by NSAIDs [1].

The following diagram illustrates this proposed dual-pathway mechanism of action.

Summary for Professionals

In summary, for researchers and drug development professionals, the real-world and clinical evidence for **Amtolmetin Guacil** highlights several key points:

- **Established GI Safety:** Consistent evidence from meta-analyses confirms that AMG has a superior gastrointestinal tolerability profile compared to several classic NSAIDs, which is a significant differentiator [2].
- **Emerging Cardio-Renal Profile:** A recent high-quality network meta-analysis positions AMG favorably in terms of cardiorenal safety, an area of increasing concern for NSAIDs, though this finding requires further targeted investigation [3] [4].
- **Economic Argument:** The clinical benefits translate into a positive economic profile, with cost-benefit analyses demonstrating substantial savings from reduced GI adverse event management [6].
- **Mechanistic Rationale:** Its unique action as a prodrug with a proposed NO-mediated gastroprotective mechanism provides a pharmacological basis for its clinical observations [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. [sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical...](https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/amtolmetin-guacil) [sciencedirect.com]
2. A Meta-Analysis of the Tolerability of Amtolmetin , a Novel... Guacil [link.springer.com]
3. of cardiorenal safety of nonsteroidal anti-inflammatory... Comparison [pubmed.ncbi.nlm.nih.gov]
4. of cardiorenal safety of nonsteroidal anti-inflammatory... Comparison [atm.amegroups.org]
5. Evaluation of efficacy and safety of long-term use of amtolmetin ... [semanticscholar.org]
6. Cost-Benefit Analysis of Amtolmetin - Guacil | Clinical Drug Investigation [link.springer.com]
7. (PDF) Species difference in the in vitro and in vivo metabolism of... [academia.edu]

To cite this document: Smolecule. [Clinical Efficacy and Safety Profile of Amtolmetin Guacil].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b578830#amtolmetin-guacil-real-world-evidence-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com